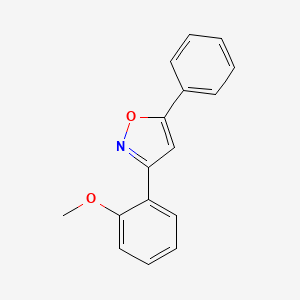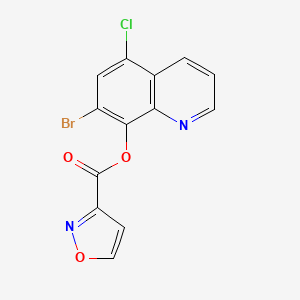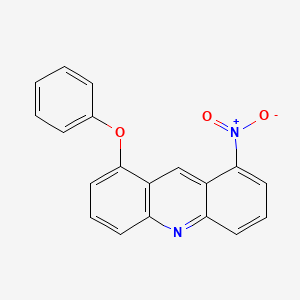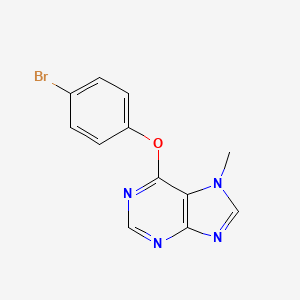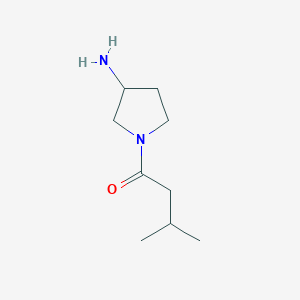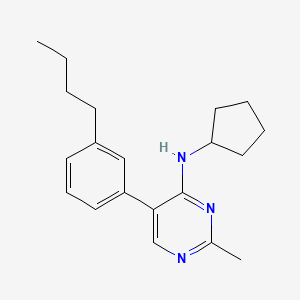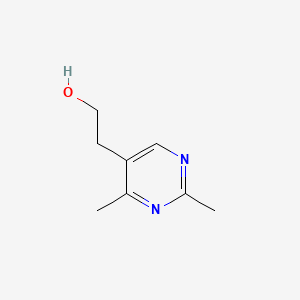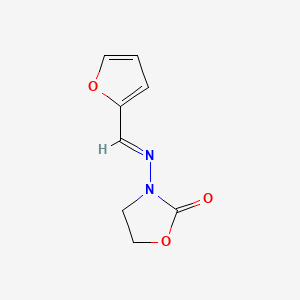![molecular formula C4H3N5O B12919880 Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one CAS No. 121771-99-1](/img/structure/B12919880.png)
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one: is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is structurally related to temozolomide, an important antitumor drug. The unique structure of this compound allows it to interact with biological molecules in ways that can inhibit the growth of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Interaction with Isocyanates: One of the primary synthetic routes involves the interaction of 4-diazoimidazole-5-carboxamide with an isocyanate.
Alkylation of Nor-temozolomide Anion: Another method involves the alkylation of the nor-temozolomide anion, which also results in high yields of new imidazotetrazines.
Industrial Production Methods: While specific industrial production methods for imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one are not extensively documented, the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction:
Substitution Reactions: This compound can participate in substitution reactions, particularly at the nitrogen atoms in the tetrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution Reagents: Halogenating agents or alkylating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential to interact with DNA and proteins. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical studies .
Medicine: The most notable application of this compound is in the development of antitumor drugs. Temozolomide, a derivative of this compound, is used to treat glioblastoma and other types of cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mecanismo De Acción
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one exerts its effects primarily through the alkylation of DNA. The compound is converted into its active form, which then interacts with DNA, leading to the formation of covalent bonds with guanine residues. This alkylation process results in DNA damage, which can inhibit the replication and transcription of cancer cells . The primary molecular target is the DNA itself, and the pathways involved include the DNA damage response and repair mechanisms .
Comparación Con Compuestos Similares
Temozolomide: A well-known antitumor drug that shares a similar structure with imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one.
Dacarbazine: Another antitumor agent that is structurally related and also functions through DNA alkylation.
Procarbazine: A compound used in chemotherapy that has a similar mechanism of action.
Uniqueness: this compound is unique due to its ability to form stable covalent bonds with DNA, leading to effective inhibition of cancer cell growth. Its derivatives, such as temozolomide, have shown significant clinical efficacy in treating various cancers .
Propiedades
Número CAS |
121771-99-1 |
|---|---|
Fórmula molecular |
C4H3N5O |
Peso molecular |
137.10 g/mol |
Nombre IUPAC |
3H-imidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C4H3N5O/c10-4-7-8-6-3-1-5-2-9(3)4/h1-2H,(H,6,7,10) |
Clave InChI |
DXVWMLQMDGMWEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N=NNC(=O)N2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)

